![molecular formula C21H23N3O4S B2502212 2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 919756-90-4](/img/structure/B2502212.png)
2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
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Overview
Description
“2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione” is a compound that has been studied for its potential anti-Alzheimer effects . It is known to function as a potential acetylcholinesterase inhibitor .
Synthesis Analysis
The compound can be synthesized via the Gabriel protocol and subsequently, an amidation reaction is performed using various benzoic acid derivatives . In one method, to a mixture of 2-(4-((1,3-dioxoisoindolin-2-yl)methyl)phenyl)ethyl-4-methylbenzenesulfonate in EtOH and KOH, 1-benzylpiperazine was added at ambient temperature. The reaction mixture was stirred and heated to reflux for 2–3 hours .Molecular Structure Analysis
The molecular structure of the compound includes elements such as benzylpiperazine and isoindoline-1,3-dione . The NMR spectrum in DMSO-d6 shows peaks at 2.51 (m, 4H, Piperazine), 3.55 (m, 8H, aliphatic), 3.99 (s, 2H, -CH2-phenyl), 7.45-7.68 (m, 4H, phenyl), 7.85 (m, 4H, Phthalimide) .Chemical Reactions Analysis
The compound has been shown to exhibit acetylcholinesterase inhibitory activity . Among the synthesized derivatives, those with electron-withdrawing groups like Cl, F, and NO2 can render the best effect at position ortho and para of the phenyl ring .Physical And Chemical Properties Analysis
The IR spectrum of the compound in KBr shows peaks at 3414, 2997, 2924, 1774, 1712, 1635, 1431, 1396, 1064, 721 cm-1 .Scientific Research Applications
- Among the synthesized derivatives, compound 4a exhibited potent inhibitory activity against AChE, comparable to the drug donepezil .
- Phthalimide-based compounds, including isoindolines-1,3-diones, can inhibit the peripheral binding site of AChE enzyme .
Anti-Alzheimer’s Activity
Peripheral Binding Site Inhibition
Large-Scale Production of Donepezil
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-20-18-8-4-5-9-19(18)21(26)24(20)14-15-29(27,28)23-12-10-22(11-13-23)16-17-6-2-1-3-7-17/h1-9H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYYTWDLJUNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione |
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